N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole scaffold linked via a carboxamide group to a substituted 1,2,4-triazole moiety. The triazole ring is substituted with a methyl group at position 4, an oxo group at position 5, and a pyridin-2-yl group at position 2. The pyridine and triazole moieties may enhance binding interactions with biological targets, while the benzo[d]thiazole core contributes to metabolic stability .
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-23-16(14-4-2-3-7-19-14)22-24(18(23)26)9-8-20-17(25)12-5-6-13-15(10-12)27-11-21-13/h2-7,10-11H,8-9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEYPXUBRDWZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with triazole moieties. The key steps include:
- Formation of the Triazole Ring : Using appropriate precursors such as pyridine derivatives and substituted hydrazines.
- Coupling with Benzo[d]thiazole : The triazole is then coupled with benzo[d]thiazole derivatives to form the final product.
This synthetic route has been outlined in several studies, demonstrating the versatility of triazole-based compounds in medicinal chemistry .
Antimicrobial Activity
Research has shown that compounds containing the triazole ring exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies indicate that similar triazole compounds demonstrate effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.5 | E. coli |
| Compound C | 8.0 | Pseudomonas aeruginosa |
Antifungal Activity
The compound also exhibits antifungal properties, particularly against species such as Candida albicans. The mechanism is believed to involve disruption of fungal cell wall synthesis .
Anticancer Potential
Emerging studies suggest that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to interact with specific enzymes involved in cancer metabolism is under investigation .
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
4. Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Scientific Research Applications
Antimicrobial Activity
The compound exhibits potent antimicrobial properties against a range of pathogens. Research indicates that derivatives of 1,2,4-triazoles, including those containing pyridine and thiazole moieties, demonstrate significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans and Aspergillus fumigatus .
Case Study: Antibacterial Efficacy
In a study evaluating various triazole derivatives, one compound demonstrated an EC50 value of 7.2 μg/mL against Xanthomonas oryzae, indicating its potential as a lead compound for developing new antibiotics .
Anticancer Properties
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide has been investigated for its anticancer properties. Similar triazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, compounds targeting the MET kinase have demonstrated IC50 values in the nanomolar range, effectively inhibiting tumor growth in xenograft models .
Case Study: MET Kinase Inhibition
A derivative with structural similarities inhibited the MET enzyme with an IC50 value of 4.2 nmol/L and showed significant tumor growth inhibition in vivo . This highlights the compound's potential in targeted cancer therapies.
Neuroprotective Effects
Research has also explored the neuroprotective capabilities of triazole-based compounds. Some derivatives have been identified as effective against neurodegenerative diseases by acting as inhibitors of specific neurotransmitter receptors .
Example: GABA-A Receptor Antagonism
Certain triazoles have shown promise as GABA-A receptor antagonists, which could be beneficial in treating conditions like anxiety and epilepsy .
Agrochemical Development
The compound's bioactivity extends to agricultural applications, particularly as agrochemicals. Triazole derivatives are known for their efficacy as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies.
Case Study: Phytopathogenic Bacteria
Research indicates that triazole hybrids exhibit strong activity against phytopathogenic bacteria, suggesting their potential use in developing new agricultural fungicides .
Insecticidal Properties
Additionally, some studies have reported insecticidal activity associated with triazole compounds. The structural features of this compound may contribute to its effectiveness against specific insect pests.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Bioactivity: Thiazole-5-carboxamide analogs (e.g., [3a–s]) exhibit dose-dependent activity in cellular assays, with p-values ≤0.001 for efficacy . The target compound’s triazole core could improve metabolic stability over thiazolidinones, which are prone to ring-opening .
- Solubility: Fluorinated analogs (e.g., 4h) show enhanced aqueous solubility compared to chlorinated derivatives (4g), suggesting that the pyridin-2-yl group in the target compound may balance lipophilicity and solubility .
- Crystallographic Analysis: Structural elucidation of similar compounds relies on SHELX programs (e.g., SHELXL for refinement), which are industry standards for small-molecule crystallography .
Limitations and Opportunities
- Data Gaps: While analogs like 4g and 4h have well-documented IC₅₀ values, the target compound lacks explicit pharmacological data, necessitating further in vitro and in vivo studies.
- Synthetic Optimization: Lower yields in structurally complex analogs (e.g., 4i at 37% ) highlight challenges in scaling the target compound’s synthesis.
Q & A
Q. What are the reliable synthetic protocols for N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and coupling. For example:
- Step 1 : Prepare the 1,2,4-triazole core by reacting hydrazine derivatives with carbonyl compounds under reflux in ethanol or acetic acid .
- Step 2 : Functionalize the benzo[d]thiazole moiety via carboxamide coupling using coupling agents like EDCI/HOBt in DMF .
- Step 3 : Optimize yields (37–70%) by adjusting reaction time, temperature, and solvent polarity, as demonstrated in analogous syntheses of thiazolidinone derivatives .
- Key Tools : Monitor reactions via TLC and purify via flash chromatography (e.g., ethyl acetate/hexane) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra to verify proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, triazolone carbonyl at ~170 ppm) .
- IR : Identify characteristic peaks (e.g., C=O stretch at 1650–1750 cm, N-H bend at 3200–3400 cm) .
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) . Software like WinGX and ORTEP can visualize packing diagrams .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., microbial or cancer models) to identify potency thresholds .
- SAR Studies : Compare analogs (e.g., pyridinyl vs. phenyl substitutions) to isolate pharmacophore contributions .
- Statistical Validation : Use ANOVA to assess reproducibility, as seen in anti-inflammatory studies of thiazolidinone derivatives .
Q. What strategies improve low synthetic yields of the 1,2,4-triazolone core?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, stoichiometry) systematically, as demonstrated in flow chemistry optimizations .
Q. How can computational methods predict the compound’s target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., CGRP for migraine studies or kinases for anticancer activity ).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bonds with pyridinyl nitrogen) .
- QSAR : Develop regression models correlating substituent electronic properties (Hammett σ) with activity .
Q. What experimental approaches characterize the compound’s physicochemical properties?
- Methodological Answer :
- pKa Determination : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide, as applied to triazolone derivatives .
- LogP Measurement : Use shake-flask or HPLC methods to assess lipophilicity, critical for bioavailability predictions .
- Thermal Analysis : DSC/TGA can identify decomposition points (>200°C typical for heterocyclic carboxamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
